molecular formula C11H8ClNO3 B194088 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 23598-72-3

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B194088
CAS RN: 23598-72-3
M. Wt: 237.64 g/mol
InChI Key: UVEPOHNXGXVOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2-chlorophenyl group at the 3-position and a carboxylic acid group at the 4-position. There is also a methyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic ring . The electronegative oxygen and nitrogen atoms in the ring would contribute to its reactivity . The presence of the 2-chlorophenyl group would add aromaticity to the molecule, while the carboxylic acid group would make the molecule polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

As for the chemical reactions, the isoxazole ring is known to participate in various reactions, including electrophilic and nucleophilic substitutions . The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives are often involved in complex synthesis processes, where their structure and conformational properties are critical. For instance, Kumarasinghe et al. (2009) discussed the synthesis and structural characteristics of similar compounds, highlighting the importance of X-ray crystallography for unambiguous structure determination in these complex syntheses (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Derivatives

  • The compound's reactions with other chemicals can yield various derivatives with unique properties. For example, Kurihara et al. (1977) described the reaction of a related compound with hydroxylamine hydrochloride, leading to the formation of different isoxazole derivatives (Kurihara, Mori, & Sakamoto, 1977).

Experimental and Theoretical Studies

  • Jezierska et al. (2003) conducted both experimental and theoretical structural studies on isoxazole derivatives, noting their potential in immunological applications. This emphasizes the compound's role in developing new classes of drugs with immunological activity (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

Potential Biological Significance

  • Some derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid have shown biological significance, such as antibacterial and antifungal activities. Ali et al. (2002) synthesized and characterized organotin(IV) carboxylates of a similar compound, evaluating their antibacterial and antifungal properties (Ali, Khokhar, Bhatti, Mazhar, Masood, Shahid, & Badshah, 2002).

Cytostatic Properties

  • The compound's derivatives have been investigated for cytostatic properties. Ryng et al. (1997) synthesized derivatives from 5-amino-3-methylisoxazole-4-carboxylic acid amides, showing better cytostatic activity than some known drugs (Ryng, Malinka, & Duś, 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate personal protective equipment to prevent exposure .

Future Directions

Given the wide range of biological activities exhibited by isoxazole derivatives, this compound could be of interest for further study . Potential areas of research could include exploring its synthesis, studying its reactivity, and investigating its potential biological activities.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPOHNXGXVOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066913
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS RN

23598-72-3
Record name 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23598-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023598723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23598-72-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 25, by using methanol (60 mL), methyl-3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylate (6.0 g, 23.84 mmol) and 3% sodium hydroxide aqueous solution (60 mL), a white solid required compound (5.10 g, 21.44 mmol, 90%) was obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 3
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 4
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 6
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Citations

For This Compound
6
Citations
KK Zhigulev, RA Khmel'nitskii, MA Panina - Chemistry of Heterocyclic …, 1974 - Springer
The mass spectra of 15 compounds of 3-aryl-5-methylisoxazole-4-carboxylic acid and their derivatives were investigated. Thermal isomerization of the isoxazole ring was observed for …
Number of citations: 3 link.springer.com
Z Yang, Y Zhao, P Li, Y He - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
In this study, a total of 31 novel isoxazole derivatives containing bisamide moiety were synthesized and evaluated for their insecticidal activity against Plutella xylostella (P. xylostella). …
Number of citations: 11 onlinelibrary.wiley.com
CP Pandhurnekar, HC Pandhurnekar… - Journal of …, 2023 - Wiley Online Library
Among different heterocyclic compounds, isoxazole and their analogues are very important classes of heterocyclic compounds as they display an extensive range of biological actions. …
Number of citations: 12 onlinelibrary.wiley.com
R Wray, I Iscla, P Blount - PLoS pathogens, 2021 - journals.plos.org
Curcumin, a natural compound isolated from the rhizome of turmeric, has been shown to have antibacterial properties. It has several physiological effects on bacteria including an …
Number of citations: 9 journals.plos.org
C Bonnot, B Pinson, M Clément, S Bernillon… - New …, 2016 - Wiley Online Library
Plants display numerous strategies to cope with phosphate (Pi)‐deficiency. Despite multiple genetic studies, the molecular mechanisms of low‐Pi‐signalling remain unknown. To …
Number of citations: 18 nph.onlinelibrary.wiley.com
ÉE Nifantev, AM Koroteev, AO Pozdeev… - Pharmaceutical …, 2015 - Springer
Mixed acyl dihydroquercetin derivatives were synthesized for the first time. The cytotoxicity of the acylation products of this flavonoid was determined against cultures of HeLa tumor cells …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.